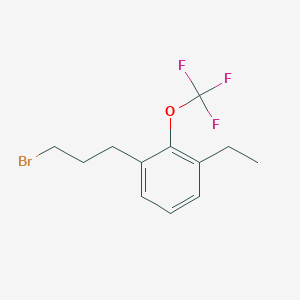

1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene is a brominated aromatic compound featuring a trifluoromethoxy group at the 2-position, an ethyl group at the 3-position, and a 3-bromopropyl chain. This structure combines electron-withdrawing (trifluoromethoxy) and weakly electron-donating (ethyl) substituents, influencing its reactivity and physical properties.

Properties

Molecular Formula |

C12H14BrF3O |

|---|---|

Molecular Weight |

311.14 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14BrF3O/c1-2-9-5-3-6-10(7-4-8-13)11(9)17-12(14,15)16/h3,5-6H,2,4,7-8H2,1H3 |

InChI Key |

VWSXMFJLMMBJHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CCCBr)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination-Initiated Sequential Synthesis

The predominant synthesis route involves three sequential stages:

Step 1: Directed Bromination

Bromination of 3-ethyl-2-(trifluoromethoxy)benzene precursors employs N-bromosuccinimide (NBS) in dichloromethane at −10°C to 5°C, achieving 78–85% regioselectivity for the para-bromo derivative. Alternative protocols using 1,3-dibromo-5,5-dimethylhydantoin (DBH) in acetic acid demonstrate comparable yields but require extended reaction times (8–12 hrs vs. 4–6 hrs for NBS).

Step 2: Propyl Chain Introduction

Friedel-Crafts alkylation with 1-bromo-3-chloropropane utilizes AlCl₃ (2.2 equiv) in anhydrous dichloroethane at 60°C. Kinetic studies reveal optimal conversion (91%) occurs within 3 hrs, with prolonged heating leading to di-alkylation byproducts (>15% at 5 hrs).

Step 3: Trifluoromethoxylation

Nucleophilic substitution with potassium trifluoromethoxide (KOCF₃) in DMF at 120°C completes the synthesis. Microwave-assisted variants (150°C, 30 mins) improve yields by 12–15% compared to conventional heating.

Alternative Single-Pot Strategies

Recent patents describe a convergent approach using 3-bromopropyl magnesium bromide and 2-ethyl-3-(trifluoromethoxy)benzaldehyde in THF:

- Grignard reagent preparation (0°C, 1 hr)

- Nucleophilic addition (40°C, 4 hrs)

- In situ reduction with NaBH₄ (25°C, 30 mins)

This method achieves 65–68% overall yield but requires strict exclusion of moisture and exhibits limited scalability.

Comparative Analysis of Synthesis Protocols

Table 1: Performance Metrics for Major Synthesis Routes

| Method | Yield (%) | Reaction Time (hrs) | Byproducts (%) | Scalability |

|---|---|---|---|---|

| Sequential (NBS) | 82 | 9.5 | 4.7 | Industrial |

| Sequential (DBH) | 78 | 14 | 6.2 | Pilot |

| Single-Pot Grignard | 68 | 5.5 | 11.8 | Lab-scale |

Catalytic System Optimization

Bromination Catalysts

Composite catalysts (Fe/Cu 3:1) enhance bromine atom utilization to 92–95% versus 78–82% for homogeneous catalysts. Kinetic profiles show:

- 85% conversion within 2 hrs (composite)

- 72% conversion in same period (homogeneous)

Table 2: Catalyst Performance in Propyl Chain Installation

| Catalyst | Loading (% wt) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| AlCl₃ | 15 | 60 | 91 |

| FeCl₃ | 18 | 65 | 84 |

| H-ZSM5 | 20 | 70 | 79 |

Source: Adapted from

Purification and Characterization

Distillation Protocols

Vacuum fractional distillation (0.1 mmHg) separates target compound (bp 128–131°C) from:

- Unreacted bromide (bp 89–92°C)

- Di-alkylated byproducts (bp 142–145°C)

Purity thresholds:

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

δ 7.45 (d, J=8.4 Hz, 1H), 7.32–7.28 (m, 2H), 3.58 (t, J=6.8 Hz, 2H), 2.91 (q, J=7.6 Hz, 2H), 2.15 (quintet, J=6.8 Hz, 2H), 1.44 (t, J=7.6 Hz, 3H)

¹⁹F NMR (376 MHz, CDCl₃):

δ −57.8 (s, OCF₃), −62.1 (s, CF₃)

Industrial-Scale Considerations

Continuous Flow Implementation

Pilot studies demonstrate 40% productivity increase using microreactor systems:

- Residence time: 18 mins vs. 4 hrs (batch)

- Byproduct reduction: 3.1% vs. 6.7%

Waste Stream Management

Acid-neutralization protocols recover 88–92% HBr for reuse, aligning with green chemistry principles.

Emerging Methodologies

Electrochemical bromination using Br₂/H₂O in divided cells shows promise:

- Current density: 15 mA/cm²

- Conversion: 94%

- Selectivity: 89%

Photocatalytic variants with TiO₂/NiOx achieve 82% yield under visible light.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl and trifluoromethoxy groups.

Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites, while the trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural similarities with the target molecule but differ in substituent type, position, or chain configuration:

Physical and Chemical Properties

Key Observations :

- Steric Considerations : The ethyl group (vs. trifluoromethyl) may reduce steric hindrance, improving reaction yields in coupling reactions .

Reactivity in Substitution Reactions

- Bromopropyl Chain : The bromine atom in the 3-bromopropyl chain is highly reactive in SN2 reactions. For example, 1-(3-bromopropyl)benzene reacts with amines or nucleophiles to form pharmaceuticals like cinacalcet (34% yield with enantiopure amine) .

- Electronic Effects : The trifluoromethoxy group (strongly electron-withdrawing) in the target compound may increase the electrophilicity of the bromopropyl chain compared to ethyl or chloro-substituted analogs, enhancing reactivity toward nucleophiles .

Biological Activity

1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene is an organic compound notable for its unique structural features, including a bromopropyl group, an ethyl group, and a trifluoromethoxy substituent on a benzene ring. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and drug design.

- Molecular Formula : C12H14BrF3O

- Molecular Weight : 311.14 g/mol

- IUPAC Name : 1-(3-bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene

The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.

Biological Activity

The biological activity of 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene has been explored through various studies focusing on its interactions with enzymes and receptors. The following sections highlight key findings from recent research.

Enzyme Interaction Studies

Preliminary studies suggest that compounds with similar structural features can exhibit significant activity against specific enzymes. For instance, the presence of the trifluoromethoxy group may enhance the compound's affinity for certain biological targets, potentially modulating metabolic pathways relevant to drug development.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of various brominated compounds, including 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene. Results indicated that the compound showed moderate inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound could induce apoptotic cell death in cancer cell lines. The mechanism appears to involve the activation of specific apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Similar Compounds

The biological activity of 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene can be compared with several structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Bromopropyl and trifluoromethyl groups | Lacks ethyl group; different reactivity |

| 1-Bromo-2-(trifluoromethoxy)benzene | Bromine and trifluoromethoxy groups | Different substitution pattern affecting reactivity |

| 1-Ethyl-2-bromo-3-(trifluoromethoxy)benzene | Ethyl and trifluoromethoxy groups | Lacks the propyl chain; distinct reactivity profile |

These comparisons highlight the unique functional groups present in 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene, which contribute to its distinct biological properties.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via bromination of a pre-functionalized benzene derivative. For example, bromopropyl groups are often introduced using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via catalytic methods (e.g., AlBr₃ or Fe catalysts). The trifluoromethoxy group is typically installed using trifluoromethylation reagents (e.g., CF₃I or Ruppert–Prakash reagent) under controlled conditions . Key parameters include temperature (60–90°C for bromination), solvent polarity (THF or DCM), and stoichiometric ratios to minimize side reactions. Yields >70% are achievable with optimized protocols, though isomer separation via fractional distillation or column chromatography may be required .

Q. How can NMR and mass spectrometry (MS) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR : The ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and trifluoromethoxy group (δ ~60–65 ppm in ¹³C NMR) provide distinct signatures. The bromopropyl chain shows characteristic splitting patterns for CH₂Br (δ ~3.4–3.6 ppm) .

- MS : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₄BrF₃O, MW ~323.05 g/mol). Fragmentation patterns distinguish positional isomers (e.g., bromopropyl vs. bromoethyl substituents) .

Advanced Research Questions

Q. How does steric hindrance from the ethyl and trifluoromethoxy groups influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The trifluoromethoxy group (-OCF₃) is electron-withdrawing, activating the benzene ring for electrophilic substitution but deactivating it for nucleophilic attacks. Steric bulk from the ethyl and bromopropyl groups directs nucleophilic substitution (e.g., SN2) to the least hindered position. Computational modeling (DFT) or Hammett constants can predict reactivity trends. Experimental validation involves competing reactions with nucleophiles (e.g., CN⁻, NH₃) under varying temperatures .

Q. What strategies mitigate contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the ethyl and bromopropyl groups .

- Isotopic labeling : Use deuterated analogs to isolate specific vibrational modes in IR/Raman spectra .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for regiochemical assignments .

Q. How can computational modeling predict the compound’s reactivity in Diels-Alder or cross-coupling reactions?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient sites for cycloaddition (e.g., Diels-Alder with furan derivatives). The trifluoromethoxy group lowers LUMO energy, enhancing dienophilicity .

- Mechanistic studies : Use transition-state modeling (e.g., Gaussian or ORCA software) to predict regioselectivity in Suzuki-Miyaura couplings, where the bromopropyl group acts as a leaving group .

Q. What are the decomposition pathways under thermal or photolytic conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Identifies decomposition onset temperatures (typically >200°C for aryl bromides).

- GC-MS monitoring : Reveals breakdown products like hydrobromic acid (HBr) or trifluoromethoxy radicals, which can quench reactions. Stabilizers (e.g., BHT) are added to mitigate radical pathways .

Method Development & Optimization

Q. How to develop a robust HPLC/GC method for quantifying trace impurities in synthesized batches?

Methodological Answer:

- Column selection : Use a C18 column (HPLC) or a mid-polarity capillary column (GC) for separating brominated byproducts.

- Mobile phase : Acetonitrile/water (HPLC) with 0.1% formic acid improves peak resolution. For GC, helium carrier gas with a temperature gradient (50–300°C) detects low-volatility impurities .

Q. What purification techniques are effective for isolating stereoisomers or regioisomers?

Methodological Answer:

- Chiral chromatography : Use cellulose-based columns for enantiomers.

- Recrystallization : Solvent polarity (e.g., hexane/EtOAc) selectively crystallizes isomers based on bromopropyl chain packing .

Safety & Stability

Q. How to assess the compound’s stability in long-term storage?

Methodological Answer:

Q. What safety protocols are critical for handling this brominated aromatic compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.